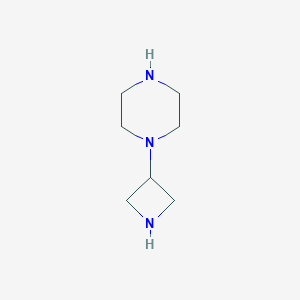

1-(3-azetidinyl)Piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(3-azetidinyl)piperazine is a compound that features a unique combination of azetidine and piperazine rings. Azetidine is a four-membered nitrogen-containing heterocycle, while piperazine is a six-membered ring containing two nitrogen atoms. The combination of these two rings in a single molecule results in a compound with interesting chemical and biological properties.

Métodos De Preparación

The synthesis of 1-(3-azetidinyl)piperazine can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method includes the ring opening of aziridines under the action of N-nucleophiles. Additionally, the Ugi reaction and intermolecular cycloaddition of alkynes bearing amino groups are also employed in the synthesis of piperazine derivatives .

Análisis De Reacciones Químicas

1-(3-azetidinyl)piperazine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The reactivity of azetidines is driven by the considerable ring strain, which makes them more stable than related aziridines and allows for unique reactivity under appropriate reaction conditions . Common reagents used in these reactions include carbon nucleophiles and metalated azetidines. Major products formed from these reactions include functionalized azetidines and polymer synthesis applications .

Aplicaciones Científicas De Investigación

1-(3-azetidinyl)piperazine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various bioactive molecules and natural products. In biology, it is employed in drug discovery and development, particularly in the design of central nervous system-targeting pharmaceuticals . In medicine, it is used in the development of antihypertensive calcium channel blockers, mitogen-activated protein kinase inhibitors, and oral anticoagulants . In industry, it is utilized in polymer synthesis and as a chiral template .

Mecanismo De Acción

The mechanism of action of 1-(3-azetidinyl)piperazine involves its interaction with molecular targets and pathways. For example, piperazine compounds mediate their effects by binding directly and selectively to muscle membrane gamma-aminobutyric acid (GABA) receptors, causing hyperpolarization of nerve endings and resulting in flaccid paralysis of the target organism . This mechanism is particularly relevant in the context of anthelmintic activity, where the compound paralyzes parasites, allowing the host body to expel them.

Comparación Con Compuestos Similares

1-(3-azetidinyl)piperazine can be compared with other similar compounds, such as aziridines, pyrrolidines, and other piperazine derivatives. Aziridines are less stable and more difficult to handle due to higher ring strain, while pyrrolidines are unreactive . Piperazine derivatives, on the other hand, show a wide range of biological and pharmaceutical activities, making them valuable in drug development . The unique combination of azetidine and piperazine rings in this compound provides a balance of stability and reactivity, making it a versatile compound for various applications.

Similar Compounds

- Aziridines

- Pyrrolidines

- Piperazine derivatives

Propiedades

IUPAC Name |

1-(azetidin-3-yl)piperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3/c1-3-10(4-2-8-1)7-5-9-6-7/h7-9H,1-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOFQVUAASHWECH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2CNC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3S)-pyrrolidin-3-yl]-1,3-thiazol-2-amine](/img/structure/B13506701.png)

![2-N-Boc-6-chlorothiazolo[4,5-C]pyridin-2-amine](/img/structure/B13506707.png)

![Tert-butyl 2-[(1r,4r)-4-aminocyclohexyl]acetate](/img/structure/B13506713.png)

![2-[4-(2-methoxyphenyl)-1H-1,2,3-triazol-1-yl]ethan-1-aminedihydrochloride](/img/structure/B13506723.png)

![[2-Amino-2-(5-fluoropyridin-3-yl)ethyl]dimethylamine trihydrochloride](/img/structure/B13506727.png)